Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-
CAS No.: 101339-45-1
Cat. No.: VC18866747
Molecular Formula: C14H10ClNOS
Molecular Weight: 275.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101339-45-1 |
|---|---|
| Molecular Formula | C14H10ClNOS |
| Molecular Weight | 275.8 g/mol |
| IUPAC Name | 2-chloro-6-(4-methoxyphenyl)sulfanylbenzonitrile |
| Standard InChI | InChI=1S/C14H10ClNOS/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 |
| Standard InChI Key | VXZOUPKMCSHHBI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N |
Introduction
Molecular Structure and Identifiers
Core Structural Features
Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]- (CAS 101339-45-1) features a benzonitrile backbone substituted at the 2-position with a chlorine atom and at the 6-position with a (4-methoxyphenyl)thio group . The molecular formula C₁₄H₁₀ClNOS corresponds to a molecular weight of 275.8 g/mol . Key structural elements include:
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Nitrile group: Imparts polarity and serves as a potential site for chemical modification.
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Chloro substituent: Enhances electron-withdrawing effects and influences reactivity.
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Thioether linkage: Provides sulfur-based nucleophilicity and metabolic stability compared to oxygen analogs.
Table 1: Key Molecular Identifiers
Crystallographic Data
While direct crystallographic data for this compound remains unpublished, related structures such as 4-(4-methoxyphenylthio)benzonitrile (CAS 53279-52-0) demonstrate monoclinic crystal systems with space group P1 21/n 1 and unit cell parameters a=5.676 Å, b=26.878 Å, c=7.787 Å . These structural analogs suggest potential π-π stacking interactions between aromatic rings and hydrogen bonding via the nitrile group .
Synthetic Pathways and Reaction Chemistry
Reaction Characteristics
The electron-deficient aromatic ring (due to -Cl and -CN groups) facilitates nucleophilic attacks at the 6-position. Computational studies of similar compounds suggest:
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Activation Energy: ~25-30 kcal/mol for thioether formation in polar aprotic solvents .
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Regioselectivity: Directed by ortho/para-directing effects of the nitrile group .
Physicochemical Properties
Experimental Data
| Property | Value/Characteristic | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely low aqueous solubility | |
| LogP (Predicted) | 3.8 ± 0.3 (Moderately lipophilic) |
Spectroscopic Features
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IR Spectroscopy: Expected peaks at 2220 cm⁻¹ (C≡N stretch), 1240 cm⁻¹ (C-O-C of methoxy), 690 cm⁻¹ (C-S) .
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¹H NMR: Characteristic signals at δ 3.83 ppm (OCH₃ singlet), δ 7.2-7.8 ppm (aromatic protons) .
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop atom-economical routes using continuous flow chemistry.
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Crystallographic Studies: Determine solid-state structure to inform materials design .
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ADMET Profiling: Evaluate pharmacokinetic properties and metabolic pathways.
Computational Modeling Needs
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